molecular formula C9H14N2O4S B054813 S-Nitrosocaptopril CAS No. 122130-63-6

S-Nitrosocaptopril

Katalognummer: B054813
CAS-Nummer: 122130-63-6
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: HNIULCDUASSKOM-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Nitrosocaptopril ist ein Derivat von Captopril, einem bekannten Angiotensin-Converting-Enzym-Hemmer. Diese Verbindung wird durch die Nitrosylierung von Captopril gebildet, wodurch ein Molekül entsteht, das nicht nur die Eigenschaften von Captopril beibehält, sondern auch als Stickstoffoxid-Donor wirkt . Diese Doppelfunktionalität macht this compound zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen, insbesondere bei Herz-Kreislauf-Erkrankungen.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1.1 Hypertension Treatment
SNO-CAP exhibits potent vasodilatory effects, making it a candidate for treating hypertension. It functions as a nitric oxide (NO) donor, which relaxes vascular smooth muscle and decreases blood pressure. Studies indicate that SNO-CAP can effectively lower blood pressure regardless of renin status, providing a versatile treatment option for patients with different forms of hypertension .

1.2 Angina Pectoris and Heart Failure
The compound has shown promise in managing angina pectoris and congestive heart failure. Its ability to enhance NO availability contributes to improved myocardial oxygen supply and reduced myocardial workload, making it beneficial for patients with ischemic heart conditions .

Antimicrobial Properties

2.1 Mechanism of Action
SNO-CAP's antimicrobial activity is primarily attributed to its ability to release NO, which possesses inherent antimicrobial properties. Additionally, the compound's transnitrosylation activity enhances its efficacy against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2.2 Case Studies
Recent studies demonstrated that SNO-CAP nanoparticles (SNO-CAP-np) exhibited significant antimicrobial effects against clinical isolates of E. coli and MRSA. In vitro tests revealed that SNO-CAP-np could completely inhibit the growth of these bacteria at concentrations as low as 10 mg/mL over 24 hours, highlighting its potential as an alternative to traditional antibiotics .

Pharmacokinetics and Stability

3.1 Storage Conditions
Research into the stability of SNO-CAP has led to optimized storage conditions that maintain its efficacy over time. The use of specific nitrogen environments and temperature controls has been shown to preserve the compound's activity for extended periods, making it suitable for clinical applications .

3.2 Physicochemical Properties
The physicochemical characterization of SNO-CAP indicates that it can exist in stable crystalline forms, which enhances its bioavailability and pharmacokinetic profiles. These properties are crucial for ensuring effective dosing regimens in therapeutic settings .

Clinical Implications and Future Directions

4.1 Potential for Combination Therapies
Given its multifaceted mechanisms of action, SNO-CAP may be effectively combined with other therapeutic agents to enhance treatment outcomes in cardiovascular diseases and infections. Future research should focus on exploring these combination therapies in clinical trials.

4.2 Broader Applications
Emerging studies suggest that SNO-CAP could also play a role in treating conditions such as pulmonary hypertension and even cancer metastasis by inhibiting cell adhesion molecules through various signaling pathways .

Data Summary Table

Application AreaMechanism of ActionKey Findings
HypertensionNO-mediated vasodilationEffective in lowering blood pressure regardless of renin status
Angina PectorisImproved myocardial oxygen supplyReduces myocardial workload
Antimicrobial ActivityNO release and transnitrosylationSignificant inhibition of MRSA and E. coli growth
StabilityOptimized storage conditionsMaintains efficacy for extended periods under controlled conditions

Biochemische Analyse

Biochemical Properties

S-Nitrosocaptopril interacts with various biomolecules, primarily enzymes such as ACE . The compound inhibits ACE activity, leading to vasodilation . This interaction is crucial in the regulation of hypertension .

Cellular Effects

This compound has a direct vasodilatory effect, reflecting the effects of the thionitrite bond . This compound also inhibits platelet aggregation . These cellular effects are accompanied by increases in intracellular cyclic GMP, leading to vasodilation and platelet inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves both the release of nitric oxide (NO) and the inhibition of ACE . The NO donor property of this compound contributes to its vasodilatory effects, while its ACE inhibitory property reduces blood pressure .

Temporal Effects in Laboratory Settings

This compound monohydrate, a novel crystal form of this compound, has been found to be stable for at least six months in individual PE package under specific storage conditions . This stability is crucial for its long-term therapeutic benefits .

Dosage Effects in Animal Models

In animal models, this compound has shown a dose-dependent effect on blood pressure . At a dosage of 12.5 mg/kg body weight, this compound significantly decreased systolic blood pressure .

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway in blood pressure regulation . It inhibits ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II .

Transport and Distribution

It is known that this compound is predominantly excreted via urine .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: S-Nitrosocaptopril wird durch die Reaktion von Captopril mit salpetriger Säure in einem sauren Medium synthetisiert . Die Reaktion wird typischerweise bei niedrigen Temperaturen durchgeführt, um die Stabilität des nitrosylierten Produkts zu gewährleisten. Der Prozess umfasst die folgenden Schritte:

  • Auflösen von Captopril in einer wässrigen Lösung.
  • Zugabe von Natriumnitrit zu der Lösung.
  • Ansäuern der Mischung mit Salzsäure.
  • Isolierung und Reinigung des resultierenden S-Nitrosocaptoprils.

Industrielle Produktionsverfahren: Während die Laborsynthese von this compound gut dokumentiert ist, befinden sich industrielle Produktionsverfahren noch in der Entwicklung. Die größte Herausforderung liegt in der Skalierung der Reaktion unter Beibehaltung der Stabilität und Reinheit des Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: S-Nitrosocaptopril unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Nitrosogruppe kann oxidiert werden, um Disulfidverbindungen zu bilden.

    Reduktion: Die Nitrosogruppe kann zu der Thiolform von Captopril reduziert werden.

    Substitution: Die Nitrosogruppe kann durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

    Substitution: Nukleophile wie Amine oder Thiole können mit der Nitrosogruppe reagieren.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

S-Nitrosocaptopril (SNO-CAP) is a novel compound derived from the angiotensin-converting enzyme (ACE) inhibitor captopril, featuring a nitrosyl group that imparts unique biological activities. This article explores its molecular characterization, pharmacological effects, and potential therapeutic applications, particularly in cardiovascular and cancer-related conditions.

Molecular Characterization

This compound is synthesized through the reaction of captopril with nitrous acid, resulting in a compound that retains the ACE inhibitory properties of captopril while also exhibiting nitric oxide (NO) donor characteristics. The thionitrite bond present in SNO-CAP is crucial for its vasodilatory effects, allowing it to stimulate soluble guanylate cyclase (sGC) and increase intracellular cyclic GMP levels, which are pivotal for vascular relaxation and inhibition of platelet aggregation .

Vasodilatory Activity

SNO-CAP demonstrates significant vasodilatory activity by releasing NO, which causes relaxation of vascular smooth muscle. Studies indicate that SNO-CAP can induce vasorelaxation in various vascular tissues, including rabbit aortic rings and pulmonary arteries. The potency of SNO-CAP as a vasorelaxant is comparable to other established NO donors, with pIC50 values ranging from 4.85 to 5.00 .

Inhibition of Platelet Aggregation

The compound also inhibits platelet aggregation through NO-mediated pathways. This effect is particularly beneficial in preventing thrombus formation in conditions predisposed to cardiovascular complications. The mechanism involves the elevation of cyclic GMP levels within platelets, leading to decreased aggregation responses .

Anticancer Properties

Recent studies have highlighted the potential of SNO-CAP in cancer therapy . It has been shown to inhibit the adhesion of circulating tumor cells (CTCs) to endothelial cells by downregulating cell adhesion molecules (CAMs) such as VCAM-1. This action may impede metastasis by preventing tumor cells from anchoring to the vascular endothelium . Additionally, SNO-CAP does not exhibit significant cytotoxic effects on cancer cells at therapeutic concentrations, suggesting a favorable safety profile for its use in cancer treatment .

Case Studies and Research Findings

  • Vasorelaxation Studies :
    • Research demonstrated that SNO-CAP induced vasorelaxation that could be antagonized by hemoglobin (a typical NO scavenger), confirming its mechanism as an NO donor .
    • In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that SNO-CAP effectively inhibited the expression of CAMs stimulated by cytokines, thus reducing hetero-adhesion of colorectal cancer cells to endothelial cells .
  • Platelet Function :
    • Inhibition of platelet aggregation was observed in various experimental models, reinforcing the dual action of SNO-CAP as both an ACE inhibitor and an NO donor .
  • Therapeutic Implications :
    • Given its ability to lower blood pressure and prevent thrombosis while also exhibiting anticancer properties, SNO-CAP holds promise for treating conditions such as hypertension, angina pectoris, congestive heart failure, and potentially certain cancers .

Summary Table of Biological Activities

Activity Mechanism Reference
VasodilationRelease of NO; activation of sGC/cGMP pathway
Inhibition of Platelet AggregationIncreased cyclic GMP levels
Inhibition of Cancer Cell AdhesionDownregulation of CAMs like VCAM-1
ACE InhibitionCompetitive inhibition at the active site

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIULCDUASSKOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSN=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153527
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122130-63-6
Record name S-Nitrosocaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122130-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitrosocaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitrosocaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Nitrosocaptopril
Reactant of Route 2
Reactant of Route 2
S-Nitrosocaptopril
Reactant of Route 3
S-Nitrosocaptopril
Reactant of Route 4
S-Nitrosocaptopril
Reactant of Route 5
S-Nitrosocaptopril
Reactant of Route 6
S-Nitrosocaptopril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.